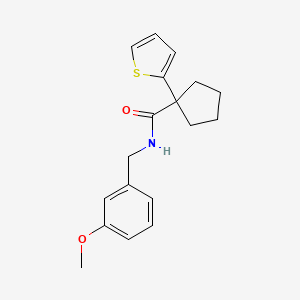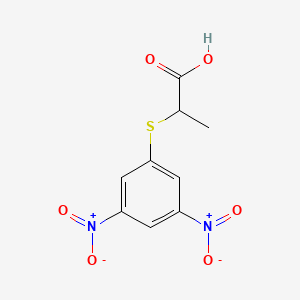
2-(3,5-Dinitrophenylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dinitrophenylthio)propanoic acid is an organic compound with the molecular formula C9H8N2O6S It is characterized by the presence of a dinitrophenyl group attached to a thioether linkage, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitrophenylthio)propanoic acid typically involves the reaction of 3,5-dinitrochlorobenzene with thiopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon of the dinitrochlorobenzene, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitrophenylthio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-(3,5-Dinitrophenylthio)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways involving thiol groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitrophenylthio)propanoic acid involves its interaction with biological molecules, particularly those containing thiol groups. The dinitrophenyl group can form covalent bonds with thiol groups, leading to the inhibition of enzyme activity or modification of protein function. This interaction can affect various molecular targets and pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenylthio)propanoic acid
- 2-(2,4-Dinitrophenylthio)propanoic acid
- 2-(3,5-Dinitrophenylthio)butanoic acid
Uniqueness
2-(3,5-Dinitrophenylthio)propanoic acid is unique due to the specific positioning of the nitro groups on the phenyl ring, which influences its reactivity and interaction with other molecules. The presence of two nitro groups enhances its electrophilic character, making it more reactive in certain chemical transformations compared to similar compounds with fewer or differently positioned nitro groups.
Properties
IUPAC Name |
2-(3,5-dinitrophenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6S/c1-5(9(12)13)18-8-3-6(10(14)15)2-7(4-8)11(16)17/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITWPJHQDIGKOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(3-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2386781.png)
![(Z)-5-((2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2386784.png)
![5-benzyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2386785.png)
![(2E)-2-cyano-N-[(furan-2-yl)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2386787.png)
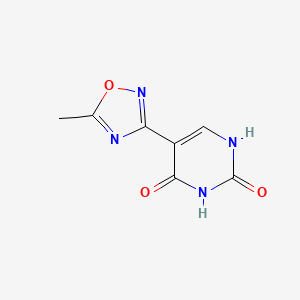
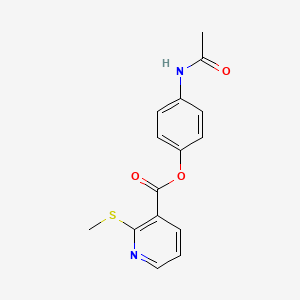
![2-[6,7-DIMETHOXY-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]-N-(3,4-DIMETHOXYPHENYL)ACETAMIDE](/img/structure/B2386790.png)
![Methyl 2-[3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2386791.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2386793.png)
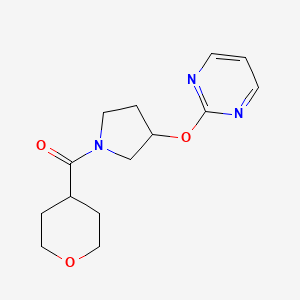
![1-(3,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2386795.png)
![Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2386796.png)
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2386798.png)
